Dimethyl 4-cyano-4-phenylheptanedioate
CAS No.: 38289-18-8
Cat. No.: VC11750864
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38289-18-8 |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | dimethyl 4-cyano-4-phenylheptanedioate |
| Standard InChI | InChI=1S/C16H19NO4/c1-20-14(18)8-10-16(12-17,11-9-15(19)21-2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
| Standard InChI Key | HCUUFVRSNZOLLK-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=CC=C1 |
| Canonical SMILES | COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Dimethyl 4-cyano-4-phenylheptanedioate belongs to the class of branched dicarboxylate esters. Its molecular formula, C₁₆H₁₉NO₄, reflects a 16-carbon chain with two ester groups (-COOCH₃), a nitrile (-CN), and a phenyl (-C₆H₅) substituent. The compound’s IUPAC name, dimethyl 4-cyano-4-phenylheptanedioate, precisely describes its substitution pattern:
-
Heptanedioate: A seven-carbon dicarboxylic acid esterified with methanol.
-
4-Cyano and 4-Phenyl: Both substituents occupy the fourth carbon of the heptanedioate chain, creating a sterically crowded environment that influences reactivity.
The SMILES notation, COC(=O)CCC(CCC(=O)OC)(C#N)C1=CC=CC=C1, further clarifies the connectivity, highlighting the central branching point at C4.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 289.33 g/mol |
| Molecular Formula | C₁₆H₁₉NO₄ |
| CAS Number | 38289-18-8 |
| XLogP3 (Hydrophobicity) | ~3.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
The compound’s hydrophobicity (estimated XLogP3 ≈ 3.2) suggests moderate lipid solubility, a trait advantageous for membrane permeability in drug candidates. The absence of hydrogen bond donors and presence of multiple acceptors (ester carbonyls, nitrile) further define its interaction potential with biological targets.
Synthetic Routes and Methodologies
Conventional Laboratory Synthesis
The synthesis of dimethyl 4-cyano-4-phenylheptanedioate likely follows a multi-step pathway:
-
Formation of the Heptanedioic Acid Derivative: Starting with heptanedioic acid, selective protection of carboxyl groups may be employed.
-
Cyano and Phenyl Introduction: A Michael addition or nucleophilic substitution could introduce the cyano and phenyl groups at the 4th position. For example, using phenylmagnesium bromide and subsequent cyanation with a cyanide source.
-
Esterification: Final treatment with methanol in the presence of an acid catalyst (e.g., H₂SO₄) converts carboxyl groups to methyl esters.
A related compound, diethyl 4-cyano-4-phenylheptanedioate, has been documented, suggesting analogous synthetic strategies with ethanol instead of methanol.
Industrial-Scale Considerations
Industrial production may employ continuous flow reactors to enhance yield and reduce reaction times. Key challenges include:
-
Steric Hindrance: The 4th carbon’s bulky substituents necessitate optimized reaction conditions (e.g., elevated temperatures) to overcome kinetic barriers.
-
Purification: Chromatography or recrystallization is critical to isolate the pure product from byproducts such as unreacted diacid or monoesters.
Reactivity and Functional Transformations
Hydrolysis and Decarboxylation
Under basic conditions, the ester groups undergo saponification, yielding the corresponding dicarboxylic acid. Subsequent heating may induce decarboxylation, forming a cyano-substituted cyclohexane derivative:
Nitrile Group Reactivity
The cyano group participates in:
-
Reduction: Catalytic hydrogenation converts -CN to -CH₂NH₂, producing a primary amine.
-
Nucleophilic Additions: Reaction with Grignard reagents forms ketones after hydrolysis.
Research Gaps and Future Directions
Unexplored Synthetic Pathways
-
Enamine Chemistry: Analogous to reactions in , enamine intermediates could enable cyclization reactions, forming polycyclic structures akin to adamantane derivatives.
-
Asymmetric Synthesis: Chiral catalysts might yield enantiomerically pure forms, critical for pharmaceutical applications.
Biological Screening
Priority studies should include:
-
In Vitro Toxicity: Assess cytotoxicity against human cell lines.
-
Target Identification: Screen against kinase or protease libraries to identify binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume